Isomangiferin

概要

説明

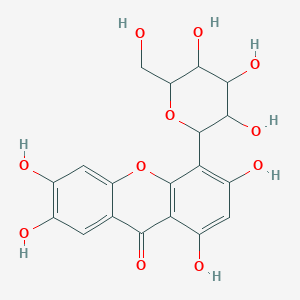

イソマンギフェリンは、マンゴの木(マンゴ種)の葉、茎の樹皮、根、果実に主に含まれる天然のキサントン系化合物です。マンギフェリンと構造的に類似したC-グルコシドキサントンですが、キラル中心はありません。 イソマンギフェリンは、黄色の結晶状外観で知られており、分子量は422 g/molです .

準備方法

合成ルートと反応条件

イソマンギフェリンは、生体変換、触媒作用、非触媒プロセスなど、さまざまな方法で合成できます。 一般的な方法の1つは、天然源からマンギフェリンを抽出し、特定の反応条件下でイソマンギフェリンに異性化することです .

工業的生産方法

イソマンギフェリンの工業的生産は、通常、マンゴの葉、樹皮、または根からマンギフェリンを抽出し、その後精製および異性化プロセスを行います。 高速液体クロマトグラフィー(HPLC)などの高度な技術を使用して、最終製品の純度と品質を保証します .

化学反応解析

反応の種類

イソマンギフェリンは、以下を含むさまざまな化学反応を起こします。

酸化: イソマンギフェリンは、酸化されてさまざまな酸化誘導体を生成できます。

還元: 還元反応は、イソマンギフェリンを還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

科学研究の応用

イソマンギフェリンは、以下を含む幅広い科学研究の応用を有しています。

化学: 他のキサントン系化合物を合成するための前駆体として使用されます。

生物学: 抗酸化作用と抗炎症作用が研究されています。

医学: 糖尿病、心血管疾患、神経変性疾患などの慢性疾患の治療における潜在的な治療効果が調査されています。

化学反応の分析

Types of Reactions

Isomangiferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products Formed

科学的研究の応用

Anticancer Properties

Isomangiferin has demonstrated significant potential as an anticancer agent. Research indicates that it inhibits the proliferation, migration, invasion, and adhesion of cancer cells, particularly in breast cancer models.

Bone Healing and Osteogenic Differentiation

Recent studies highlight the effects of this compound on bone marrow mesenchymal stem cells (BMSCs), suggesting its potential in enhancing bone healing processes.

Key Findings

- Promotion of Osteogenic Differentiation : this compound has been shown to enhance the osteogenic differentiation and migration of BMSCs under oxidative stress conditions. It reduces apoptosis and reactive oxygen species (ROS) production while activating the AMP-activated protein kinase/acetyl-CoA carboxylase (AMPK/ACC) pathway .

- Clinical Implications : These findings position this compound as a candidate for therapeutic strategies aimed at improving fracture healing and addressing delayed bone repair .

Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties, contributing to its therapeutic potential across various conditions.

Antimicrobial and Antiviral Activities

Preliminary studies suggest that this compound possesses antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease management.

Research Insights

- This compound has shown effectiveness against certain bacteria and viruses, highlighting its potential role in developing new antimicrobial therapies .

Potential in Diabetes Management

This compound's ability to regulate blood glucose levels suggests its utility in diabetes management.

Research Findings

作用機序

イソマンギフェリンは、以下を含むさまざまな分子標的と経路を通じて作用を発揮します。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: シクロオキシゲナーゼ2(COX-2)などのプロ炎症性サイトカインや酵素の産生を阻害します。

抗糖尿病作用: グルコース代謝を調節し、インスリン感受性を高めます

類似の化合物との比較

類似の化合物

マンギフェリン: 構造的に類似していますが、キラル中心を持っています。

ネオマンギフェリン: 異なる生物学的活性を有する別の異性体です。

ホモマンギフェリン: 官能基がわずかに異なる類似の構造

独自性

イソマンギフェリンは、キラル中心がないためユニークであり、これは生物学的活性や薬物動態に影響を与える可能性があります。 その独特の特性により、さまざまな科学的および産業的用途に役立つ化合物となっています .

類似化合物との比較

Similar Compounds

Mangiferin: Structurally similar but has a chiral center.

Neomangiferin: Another isomer with different biological activities.

Homomangiferin: Similar structure with slight variations in functional groups

Uniqueness

Isomangiferin is unique due to its lack of a chiral center, which may influence its biological activity and pharmacokinetics. Its distinct properties make it a valuable compound for various scientific and industrial applications .

生物活性

Isomangiferin, a C-glycosyl flavonoid derived from mangiferin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activities of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Sources

This compound is chemically characterized as 1,3,6-trihydroxy-2-C-glucosylxanthone. It is primarily found in various plant species, particularly in the mango (Mangifera indica) and other members of the Anacardiaceae family. Its structural similarity to other flavonoids contributes to its biological efficacy.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. A study demonstrated that this compound treatment decreased reactive oxygen species (ROS) production in hydrogen peroxide (H₂O₂)-stimulated bone marrow stem cells (BMSCs) and improved cell viability by inhibiting apoptosis markers such as BAX and cleaved caspase-3 while increasing Bcl-2 expression .

Table 1: Effects of this compound on ROS Production and Apoptosis Markers

| Treatment | ROS Levels | BAX Expression | Bcl-2 Expression | Apoptosis Rate |

|---|---|---|---|---|

| Control | Low | Baseline | High | Low |

| H₂O₂ | High | Increased | Decreased | High |

| This compound | Moderate | Decreased | Increased | Low |

Anti-Cancer Activity

This compound has shown promising results in cancer research, particularly in breast cancer models. In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound inhibited cell proliferation, migration, invasion, and adhesion. The compound also suppressed angiogenesis by downregulating the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway .

Case Study: In Vivo Effects on Tumor Growth

In a xenograft mouse model of breast cancer, this compound significantly reduced tumor growth and angiogenesis. Immunohistochemical analysis indicated a marked decrease in CD31 expression, a marker for neovascularization, in tumors treated with this compound compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- AMPK Pathway Activation : this compound enhances the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), promoting energy metabolism and osteogenic differentiation in BMSCs .

- VEGFR-2 Inhibition : By inhibiting VEGFR-2 signaling, this compound reduces angiogenesis associated with tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacteria and viruses, highlighting its potential as a therapeutic agent against infectious diseases .

Additional Biological Activities

Research indicates that this compound also exhibits:

- Anti-inflammatory Effects : It modulates inflammatory pathways and cytokine production.

- Antidiabetic Properties : this compound has shown potential in improving insulin sensitivity and glucose metabolism.

- Immunomodulatory Effects : It influences immune responses, potentially enhancing host defense mechanisms .

特性

IUPAC Name |

1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYBOKJASDEORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24699-16-9 | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isomangiferin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, this compound effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, this compound has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []

Q2: Does this compound impact inflammation?

A2: Yes, research indicates that this compound exhibits anti-inflammatory properties. In studies using diabetic mouse models, this compound effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H20O11, and its molecular weight is 420.38 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Yes, this compound displays distinct spectroscopic properties:

- UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []

- Mass Spectrometry: this compound can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]

Q5: How does high temperature impact the stability of this compound?

A5: During the high-temperature oxidation of Cyclopia genistoides plant material, this compound degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []

Q6: Does this compound exhibit any specific catalytic activity?

A6: While the provided research does not delve into specific catalytic properties of this compound, its potential as an enzyme inhibitor is highlighted. Notably, this compound demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets. For instance, in silico studies exploring the potential of this compound as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []

Q8: How do structural modifications of this compound influence its activity?

A8: While the provided research does not provide detailed SAR studies specifically for this compound, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact this compound's activity profile.

Q9: Is there information available on the pharmacokinetic profile of this compound?

A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of this compound in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []

Q10: What in vivo models have been used to study the effects of this compound?

A10: Several in vivo models have been employed to investigate the biological effects of this compound:

- Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of this compound in suppressing tumor growth. []

- Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of this compound on VEGF-induced blood vessel formation. []

- Diabetic Mouse Model (db/db): This model was employed to study the protective effects of this compound against diabetic renal injury. []

Q11: What are the key findings from these in vivo studies?

A11: Key findings from the in vivo studies include:

- Suppression of Tumor Growth: this compound effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []

- Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []

- Renal Protection in Diabetes: this compound improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []

Q12: What analytical techniques are commonly employed for this compound analysis?

A12: Several analytical methods are utilized for the characterization and quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ]

- Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of this compound and other related compounds. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of this compound based on its fragmentation pattern. [, , , ]

Q13: Has the quantification of this compound in biological samples been achieved?

A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of this compound in a living organism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。